N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a benzodioxole moiety. The compound’s structure integrates a sulfonamide group (N-methyl and N-(1,3-benzodioxol-5-yl) substituents) and a 1,2,4-oxadiazole heterocycle bearing a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-3-28-16-7-4-14(5-8-16)21-23-22(31-24-21)20-19(10-11-32-20)33(26,27)25(2)15-6-9-17-18(12-15)30-13-29-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOGZULBWENFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Anticancer Activity
Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been explored through its interaction with various inflammatory mediators. It has been noted that derivatives with a benzodioxole moiety can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Properties
Research has also highlighted the antimicrobial effects of related compounds. The presence of the oxadiazole ring is known to enhance antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that the compound could be further investigated for use in treating infections caused by resistant strains .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Compounds similar to this one have shown to inhibit specific kinases involved in cancer progression, such as Src family kinases (SFKs). This inhibition leads to reduced cell migration and invasion capabilities of cancer cells .
- Modulation of Inflammatory Pathways : The compound may modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB and MAPK pathways, which are critical in the inflammatory response .
- Antioxidant Activity : Some studies suggest that derivatives possess antioxidant properties that help mitigate oxidative stress within cells, further contributing to their anticancer and anti-inflammatory effects .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced solid tumors after a series of treatments over several weeks.
- Case Study 2 : Another study focused on a related oxadiazole compound demonstrated significant reductions in markers of inflammation in patients with rheumatoid arthritis after 12 weeks of treatment.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in heterocyclic cores, substituents, and functional groups. Below is a detailed comparison:
Structural Analogs with Oxadiazole and Sulfonamide Moieties
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide (RN: 1040678-00-9) Key Differences: The oxadiazole ring is substituted with a benzodioxol group instead of 4-ethoxyphenyl, and the sulfonamide nitrogen is linked to a phenyl group rather than benzodioxol. The benzodioxol group on the sulfonamide in the target compound could influence steric interactions in binding pockets .
Triazole-Based Sulfonamides
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9] Key Differences: These compounds replace the oxadiazole with a 1,2,4-triazole ring and feature a sulfonylphenyl group. Implications: Triazoles exhibit tautomerism, which can affect binding dynamics. The oxadiazole in the target compound, a non-tautomerizing bioisostere, may confer greater metabolic stability. IR data for triazoles (e.g., absence of C=O at 1663–1682 cm⁻¹) highlight distinct electronic profiles compared to oxadiazoles .
Sulfonamides with Alternative Heterocycles
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (RN: 863595-16-8)
- Key Differences : A thiazolopyridine replaces the oxadiazole, and the sulfonamide is attached to a thiophene ring.
- Implications : Thiazolopyridine’s aromaticity and basic nitrogen may enhance π-π stacking or hydrogen bonding, whereas the oxadiazole’s electron-deficient nature in the target compound could favor interactions with electron-rich targets .
Table 1: Comparative Analysis of Structural Analogs
*logP values estimated using fragment-based methods.
Research Findings and Implications
- Substituent Impact : The 4-ethoxyphenyl group increases lipophilicity relative to benzodioxol-substituted analogs, which may improve blood-brain barrier penetration. Conversely, the benzodioxol moiety on the sulfonamide could introduce steric hindrance, affecting target binding .
Q & A
Q. Q: What are the standard synthetic routes for preparing N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?
A: The synthesis typically involves multi-step reactions:
- Oxadiazole Formation : Cyclocondensation of amidoximes with activated carbonyl groups (e.g., 4-ethoxyphenyl-substituted precursors) under microwave or thermal conditions (120–150°C) .
- Sulfonamide Coupling : Reacting thiophene-3-sulfonyl chloride with N-methyl-1,3-benzodioxol-5-amine in anhydrous DMF, using triethylamine as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
Key characterization includes ¹H/¹³C NMR for functional group verification and HPLC (>95% purity) .
Advanced Synthesis Challenges
Q. Q: How can researchers optimize reaction yields for the oxadiazole core under varying catalytic conditions?
A: Yield optimization requires:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro/amide intermediates.
- Kinetic Monitoring : Use in situ FTIR or LC-MS to identify side products (e.g., hydrolyzed amidoximes) and adjust reaction time/temperature .
Basic Structural Analysis
Q. Q: Which crystallographic methods are recommended for determining the 3D structure of this compound?
A: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) .
Advanced Structural Challenges
Q. Q: How can researchers address twinned crystallographic data or partial disorder in the benzodioxolyl group?
A:
- Twinning : Use SHELXL’s TWIN command with BASF parameter to model twin domains .
- Disorder Modeling : Split the disordered moiety into two sites (e.g., CIF’s PART command) and refine occupancy ratios .
- Validation : Cross-check with DFT-optimized geometries to confirm bond lengths/angles .
Biological Activity Screening
Q. Q: What strategies are effective for initial biological screening of this compound’s enzyme inhibition potential?
A:
- Target Selection : Prioritize enzymes with oxadiazole/sulfonamide sensitivity (e.g., 5-lipoxygenase-activating protein (FLAP)) .
- Assays : Use human whole-blood LTB4 inhibition assays (IC₅₀ < 100 nM) or fluorescence polarization binding assays .
Advanced Mechanistic Studies
Q. Q: How can researchers elucidate the compound’s mechanism of action in FLAP inhibition?
A:
- Mutagenesis Studies : Identify key FLAP residues (e.g., Phe-53, Leu-76) via alanine scanning and measure binding affinity shifts .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to map hydrophobic/electrostatic binding pockets .
Computational Modeling Basics
Q. Q: Which computational tools are suitable for docking studies of this compound?
A:
- Docking Software : AutoDock Vina or Schrödinger’s Glide (rigid vs. flexible docking modes).
- Parameterization : Assign partial charges via DFT (B3LYP/6-31G* basis set) and validate with crystallographic data .
Advanced Computational Validation
Q. Q: How to validate force field parameters for MD simulations of this compound?
A:
- Parameter Derivation : Use CGenFF or GAFF2 with RESP charges derived from HF/6-31G* calculations.
- Convergence Testing : Monitor RMSD (<2 Å after 50 ns) and compare free energy landscapes (FEL) with experimental IC₅₀ values .
Analytical Chemistry Basics
Q. Q: What methods are used to assess purity and stability under varying storage conditions?
A:
- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis/oxidation .
Advanced Analytical Challenges
Q. Q: How to quantify trace degradation products in long-term stability studies?
A:
- Method Development : UPLC-QTOF-MS with MRM transitions for targeted impurities (e.g., sulfonic acid derivatives).
- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (<0.1% w/w) .
Data Contradiction Analysis Basics
Q. Q: What are common sources of contradictions between computational and experimental binding affinities?
A:
- Solvent Effects : MD simulations often neglect explicit solvent molecules critical for hydrogen bonding .
- Conformational Sampling : Limited docking poses may miss allosteric binding modes observed in SC-XRD .
Advanced Data Resolution
Q. Q: How to resolve discrepancies between crystallographic data and spectroscopic results?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
